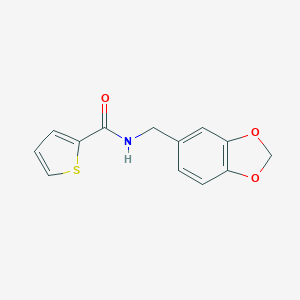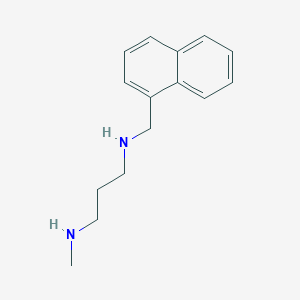
5-Isopropyl-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-2-methylbenzenesulfonamide, also known as IMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IMS is a sulfonamide derivative that has a wide range of applications, including its use in the synthesis of new drugs, as well as in the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-2-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, 5-Isopropyl-2-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. By inhibiting this enzyme, 5-Isopropyl-2-methylbenzenesulfonamide may be able to alter the pH of certain tissues and organs, leading to a range of physiological effects.
Biochemical and Physiological Effects:
5-Isopropyl-2-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects, including its ability to inhibit the growth of certain bacteria and cancer cells. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of a range of inflammatory diseases. Additionally, 5-Isopropyl-2-methylbenzenesulfonamide has been found to have analgesic properties, making it potentially useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
5-Isopropyl-2-methylbenzenesulfonamide has a number of advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, 5-Isopropyl-2-methylbenzenesulfonamide has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are a number of future directions for research involving 5-Isopropyl-2-methylbenzenesulfonamide. One area of interest is the development of new drugs that are based on 5-Isopropyl-2-methylbenzenesulfonamide or that utilize 5-Isopropyl-2-methylbenzenesulfonamide as a key component. Additionally, further research is needed to fully understand the mechanism of action of 5-Isopropyl-2-methylbenzenesulfonamide and its potential applications in the treatment of various diseases. Finally, additional studies are needed to fully understand the safety and efficacy of 5-Isopropyl-2-methylbenzenesulfonamide in humans, which will be critical for its eventual use as a therapeutic agent.
Synthesemethoden
5-Isopropyl-2-methylbenzenesulfonamide can be synthesized through a number of different methods, including the reaction of 5-isopropyl-2-methylbenzenesulfonyl chloride with ammonia, or through the reaction of 5-isopropyl-2-methylbenzenesulfonyl chloride with an amine. The synthesis of 5-Isopropyl-2-methylbenzenesulfonamide is a relatively straightforward process, making it an attractive compound for use in scientific research.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-2-methylbenzenesulfonamide has been used in a number of scientific research applications, particularly in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of a range of diseases, including cancer, inflammation, and microbial infections. 5-Isopropyl-2-methylbenzenesulfonamide has also been used in the development of new antibiotics, due to its ability to inhibit bacterial growth.
Eigenschaften
Produktname |
5-Isopropyl-2-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C10H15NO2S |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
2-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-7(2)9-5-4-8(3)10(6-9)14(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
InChI-Schlüssel |
GUBLFDZLZUPTBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)

![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)

![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)
![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)
![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)



